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Compound of Interest

Compound Name: N-acetylmuramic acid

Cat. No.: B7945222 Get Quote

An In-depth Technical Guide to the Structure of N-Acetylmuramic Acid

Introduction
N-Acetylmuramic acid (MurNAc or NAM) is a pivotal monosaccharide derivative that, along

with N-acetylglucosamine (GlcNAc), forms the glycan backbone of peptidoglycan, an essential

polymer in most bacterial cell walls.[1][2] Its unique structure, particularly the linkage of a lactic

acid moiety to GlcNAc, provides the attachment point for the peptide side chains that are

crucial for the cross-linking and structural integrity of the peptidoglycan mesh.[2] This guide

provides a detailed examination of the structure of N-acetylmuramic acid, its physicochemical

properties, the experimental protocols used for its characterization, and its role in key biological

pathways.

Core Structure and Chemical Identity
N-Acetylmuramic acid is chemically an ether of N-acetylglucosamine and D-lactic acid.[2] The

systematic IUPAC name for the pyranose form is (2R)-2-{[(2R,3R,4R,5R)-2-Acetamido-4,5,6-

trihydroxy-1-oxohexan-3-yl]oxy}propanoic acid.[3][4] It is a nine-carbon monosaccharide that is

a fundamental component of the repeating disaccharide unit of peptidoglycan.[1]

The key structural features of N-acetylmuramic acid include:

A pyranose ring derived from glucose.

An acetamido group at the C-2 position.
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A D-lactyl ether linkage at the C-3 position. This lactic acid moiety is the site of attachment

for a short peptide chain, typically starting with L-alanine, which is essential for the cross-

linking of peptidoglycan strands.[1]

The alternating sequence of N-acetylglucosamine and N-acetylmuramic acid is connected by

β-(1,4)-glycosidic bonds to form the glycan chains of peptidoglycan.[5]

Physicochemical and Quantitative Data
The structural and physicochemical properties of N-acetylmuramic acid are summarized in

the table below. While precise experimental bond lengths and angles are best obtained from

dedicated crystallographic databases, computed properties provide a reliable estimation of its

molecular characteristics.

Property Value Source

Chemical Formula C₁₁H₁₉NO₈ [2][4][6]

Molecular Weight 293.27 g/mol [4][6]

Exact Mass 293.11106656 Da [4][6]

IUPAC Name

(2R)-2-[(3R,4R,5S,6R)-3-

acetamido-2,5-dihydroxy-6-

(hydroxymethyl)oxan-4-

yl]oxypropanoic acid

[4]

CAS Number 10597-89-4 [6]

Topological Polar Surface Area 153 Å² [6]

Hydrogen Bond Donor Count 5 [6]

Hydrogen Bond Acceptor

Count
9 [6]

Rotatable Bond Count 5 [6]
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The determination of the structure of N-acetylmuramic acid and its derivatives relies on a

combination of spectroscopic and crystallographic techniques. Below are representative

protocols for key analytical methods.

Protocol 1: X-Ray Crystallography for Structural
Elucidation
X-ray crystallography provides definitive information on the three-dimensional arrangement of

atoms, bond lengths, and bond angles.

1. Crystallization:

Obtain highly pure N-acetylmuramic acid.
Prepare a saturated solution of N-acetylmuramic acid in a suitable solvent system (e.g.,
water-ethanol mixture).
Employ vapor diffusion (hanging drop or sitting drop) or slow evaporation methods to grow
single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).[7]

2. Data Collection:

Mount a suitable crystal on a goniometer.
Cool the crystal in a cryostream (e.g., at 100 K) to minimize radiation damage.
Expose the crystal to a monochromatic X-ray beam (e.g., from a synchrotron source).[8]
Rotate the crystal and collect diffraction patterns at various orientations using an X-ray
detector.[8]

3. Structure Solution and Refinement:

Process the diffraction data to determine the unit cell dimensions, space group, and
reflection intensities.
Solve the phase problem using direct methods or Patterson functions.
Generate an initial electron density map.
Build the atomic model of N-acetylmuramic acid into the electron density map.
Refine the model against the experimental data to optimize atomic coordinates, and thermal
parameters, yielding a final structure with low R-factors.
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Protocol 2: Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is used to determine the connectivity and stereochemistry of N-
acetylmuramic acid in solution.

1. Sample Preparation:

Dissolve 5-10 mg of purified N-acetylmuramic acid in a deuterated solvent (e.g., D₂O).
Add a small amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing.
Transfer the solution to a 5 mm NMR tube.

2. Data Acquisition:

Acquire a one-dimensional ¹H NMR spectrum to identify all proton signals.
Acquire a one-dimensional ¹³C NMR spectrum (with proton decoupling) to identify all carbon
signals.
Perform two-dimensional NMR experiments such as:
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin couplings and identify
adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C
atoms.
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C
correlations, which is crucial for establishing the connectivity between the sugar and lactyl
moieties.
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximity of
protons, which helps in defining the stereochemistry and conformation.

3. Spectral Analysis:

Process the acquired data (Fourier transformation, phasing, and baseline correction).
Assign all ¹H and ¹³C chemical shifts based on the correlation experiments.
Analyze coupling constants (J-values) from the ¹H NMR spectrum to determine dihedral
angles and confirm stereochemistry.
Interpret NOESY cross-peaks to confirm the three-dimensional structure.

Protocol 3: Quantitative Analysis by HPLC-MS
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This protocol details a method for the quantification of N-acetylmuramic acid derivatives, such

as MurNAc-6P, from bacterial cell extracts.[9][10]

1. Sample Preparation (Cell Extracts):

Grow bacterial cultures (e.g., E. coli) to a desired optical density.[10]
Harvest cells by centrifugation.
Disintegrate cells (e.g., by sonication or bead beating) and prepare soluble cell extracts.
Precipitate proteins by adding ice-cold acetone (e.g., 4 volumes of acetone to 1 volume of
extract).[10]
Centrifuge to remove precipitated proteins and transfer the supernatant to a new tube.
Dry the cytosolic fractions under vacuum and resuspend in a known volume of water prior to
analysis.[10]

2. HPLC-MS Analysis:

Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., a
hydrophilic interaction liquid chromatography - HILIC column).
Perform a gradient elution using a mobile phase system appropriate for polar analytes (e.g.,
acetonitrile and ammonium formate buffer).
Couple the HPLC eluent to a mass spectrometer (e.g., a time-of-flight or triple quadrupole
instrument) operating in negative ion mode.
Monitor for the specific mass-to-charge ratio (m/z) of the deprotonated molecule of interest
(e.g., m/z 372.070 for MurNAc-6P).[9]

3. Data Analysis:

Generate extracted ion chromatograms (EICs) for the target analyte.
Integrate the peak area of the analyte.
Quantify the concentration by comparing the peak area to a standard curve prepared with
known concentrations of a purified standard.[11]

Biological Pathways and Relationships
N-Acetylmuramic acid is central to two critical processes involving bacteria: the biosynthesis

of their cell wall and the recognition of bacteria by the innate immune system of host

organisms.
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Biosynthesis of N-Acetylmuramic Acid and
Peptidoglycan
The synthesis of N-acetylmuramic acid is an early, cytoplasmic step in the overall

peptidoglycan biosynthesis pathway. It begins with UDP-N-acetylglucosamine (UDP-GlcNAc).
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Caption: Cytoplasmic and membrane-associated steps of peptidoglycan biosynthesis.

This pathway begins in the cytoplasm with the conversion of UDP-GlcNAc to UDP-MurNAc,

which is then sequentially decorated with amino acids to form the UDP-MurNAc-pentapeptide,

also known as Park's nucleotide.[5] This precursor is then transferred to a lipid carrier

(bactoprenol phosphate) on the inner surface of the cell membrane, forming Lipid I. The

addition of a GlcNAc residue creates Lipid II, which is subsequently flipped to the outer surface

of the membrane and incorporated into the growing peptidoglycan layer by transglycosylases

and transpeptidases.[5]

Innate Immune Recognition of Peptidoglycan Fragments
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The host innate immune system has evolved to recognize conserved microbial structures,

known as microbe-associated molecular patterns (MAMPs). Peptidoglycan and its breakdown

products, which contain N-acetylmuramic acid, are potent MAMPs.[1] Cytosolic pattern

recognition receptors (PRRs), particularly NOD1 and NOD2, are responsible for detecting

these fragments.[12]

NOD2 primarily recognizes muramyl dipeptide (MDP), which consists of N-acetylmuramic
acid linked to L-alanyl-D-isoglutamine.

NOD1 recognizes a larger fragment containing diaminopimelic acid (DAP), which is

characteristic of Gram-negative bacteria.

The recognition of these MurNAc-containing fragments triggers a signaling cascade that leads

to the activation of NF-κB and MAP kinases, resulting in the production of pro-inflammatory

cytokines and antimicrobial peptides.[12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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